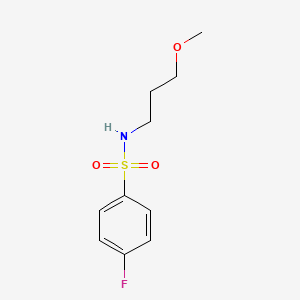

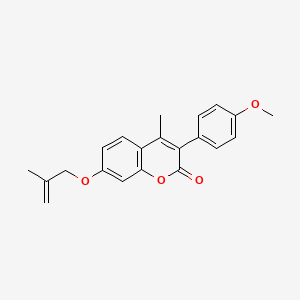

![molecular formula C8H9NO3S B3014198 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid CAS No. 1934721-92-2](/img/structure/B3014198.png)

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid, commonly known as IMSB, is a sulfur-containing heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. IMSB has been found to exhibit potent biological activity, making it a promising candidate for the development of novel drugs. In

Aplicaciones Científicas De Investigación

Antioxidant and Anti-Inflammatory Applications

4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid derivatives have been studied for their potential antioxidant and anti-inflammatory properties. A research by Kate et al. (2020) synthesized compounds with this structure and evaluated them for antioxidant and anti-inflammatory activities. Notably, certain compounds exhibited excellent antioxidant and anti-inflammatory activity, suggesting potential therapeutic applications in these areas (Kate et al., 2020).

Corrosion Inhibition

The compound has shown effectiveness in inhibiting corrosion, particularly in metal contexts. Behpour et al. (2009) investigated Schiff bases of 2-({-1-methyl-3-[(2-sulfanylphenyl)imino]butylidene}-amino)-1-benzenethiol as corrosion inhibitors in acid solutions, finding a significant decrease in corrosion rates (Behpour et al., 2009). Another study by Kumar et al. (2018) also found similar results with an imine compound providing significant corrosion protection (Kumar et al., 2018).

Anti-Cancer Potential

Gangjee et al. (2008) synthesized analogs of this compound as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes crucial for DNA replication and cell growth, thereby suggesting their potential in cancer treatment (Gangjee et al., 2008).

Antimicrobial Activity

Mishra et al. (2019) synthesized benzothiazole-imino-benzoic acid ligands and their metal complexes, which exhibited good antimicrobial activity against various human epidemic-causing bacterial strains (Mishra et al., 2019).

Liquid Crystal Synthesis

Hagar et al. (2019) explored the synthesis of Schiff base supramolecular 4-[(4-(hexyloxy)phenylimino)methyl]benzoic acid and related compounds for potential use in liquid crystals. Their research showed that these compounds displayed high thermal stability and distinctive mesomorphic behavior, which is significant for the development of advanced liquid crystal displays (Hagar et al., 2019).

Mecanismo De Acción

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-[Imino(methyl)oxo-lambda6-sulfanyl]benzoic acid are currently unknown . These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Propiedades

IUPAC Name |

4-(methylsulfonimidoyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-13(9,12)7-4-2-6(3-5-7)8(10)11/h2-5,9H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPMVJKKFIJWAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

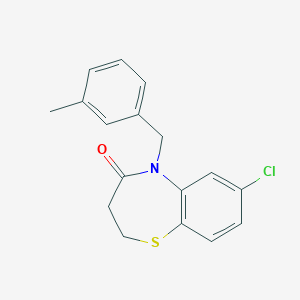

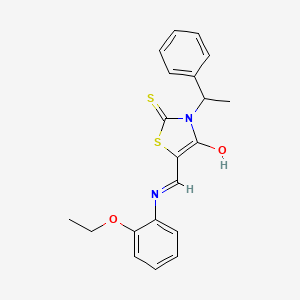

![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)

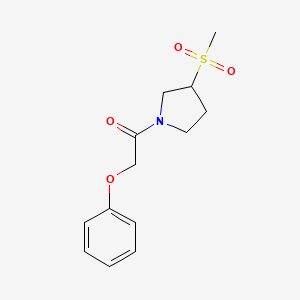

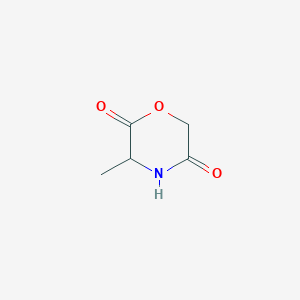

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)

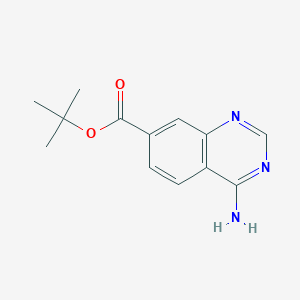

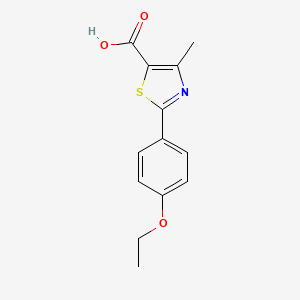

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3014132.png)

![6-(2-Chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3014136.png)

![N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3014138.png)